

Awl-II-38.3 solubility and preparation of stock solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Awl-II-38.3

Cat. No.: B1263582

[Get Quote](#)

Application Notes and Protocols: Awl-II-38.3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, stock solution preparation, and handling of **Awl-II-38.3**, a potent Ephrin type-A receptor 3 (EphA3) kinase inhibitor.

Chemical Properties and Solubility

Awl-II-38.3 is a small molecule inhibitor of the EphA3 kinase. It has also been shown to fit into the ATP-binding and substrate-binding pockets of LIMK1 and LIMK2.[\[1\]](#) It does not exhibit significant cellular activity against Src-family kinases or b-raf.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Solubility Data:

The solubility of **Awl-II-38.3** in common laboratory solvents is summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[\[1\]](#)[\[5\]](#) For challenging dissolution, techniques such as warming the solution to 37°C or using an ultrasonic bath may be employed.[\[6\]](#)

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	≥ 100 mg/mL[1]	≥ 213.03 mM[1]	Use of fresh, anhydrous DMSO is recommended.[1][5] Sonication may be required.[3]
DMSO	94 mg/mL[5]	200.24 mM[5]	
DMSO	66.67 mg/mL[6]	142.03 mM[6]	Requires sonication.[6]
DMSO	45 mg/mL[3]	95.86 mM[3]	Sonication is recommended.[3]
Ethanol	2 mg/mL[5]		
Water	Insoluble[5]		

Note: The molecular weight of **Awl-II-38.3** is 469.42 g/mol .

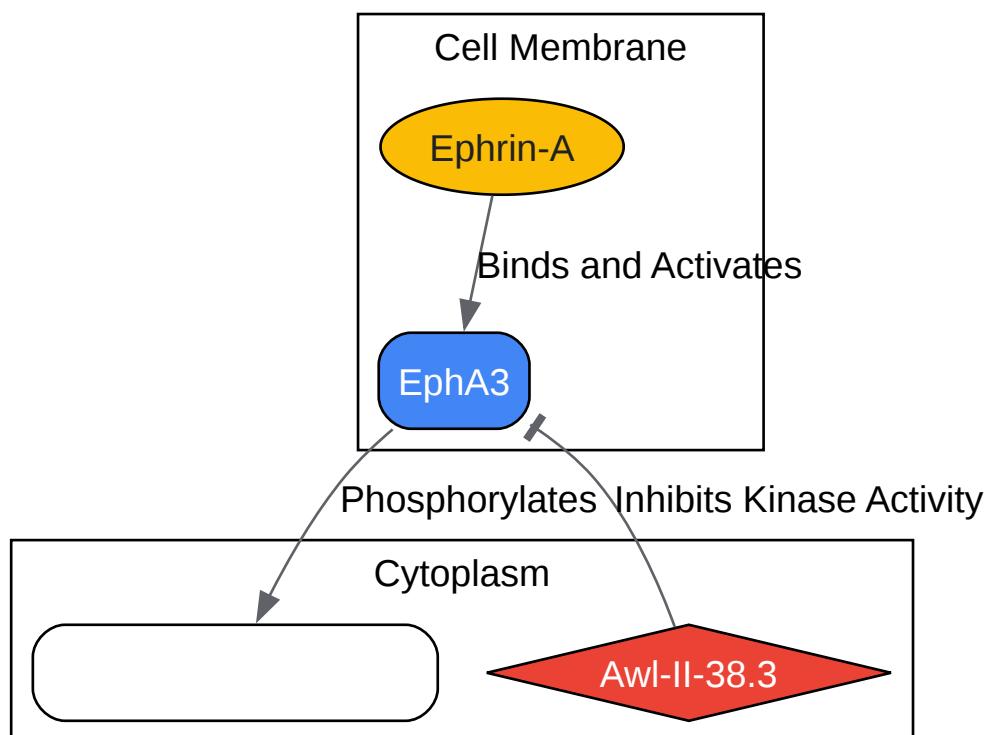
Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for maintaining the activity of **Awl-II-38.3**.

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Weighing: Accurately weigh out the desired amount of **Awl-II-38.3** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.694 mg of the compound.
- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial or warm it to 37°C to aid dissolution. Visually inspect the solution to ensure

there are no undissolved particles.

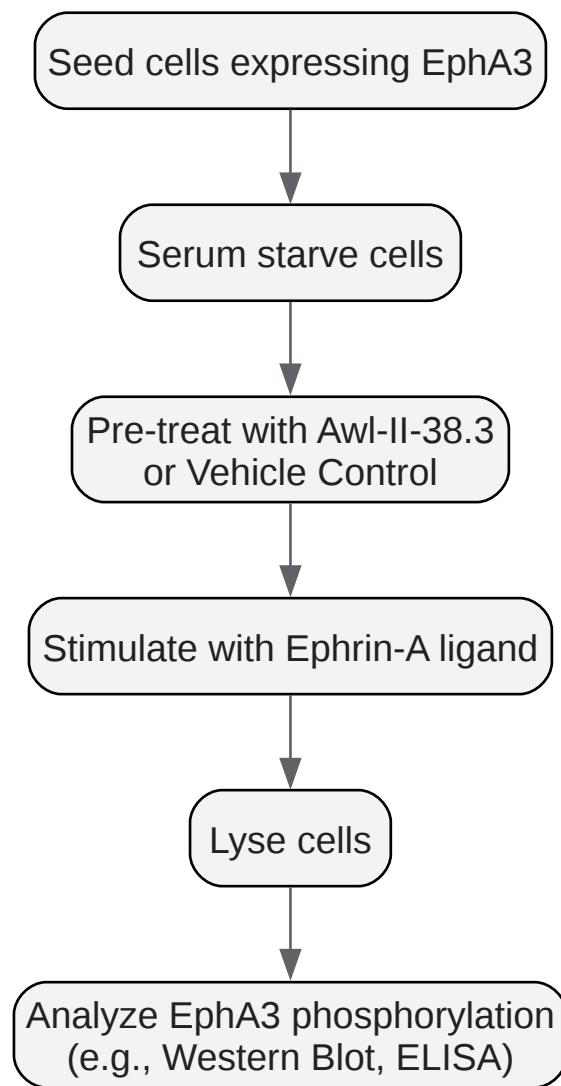

- **Aliquoting:** To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in low-binding microcentrifuge tubes.
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]

Stock Solution Preparation Table (for various concentrations):

Target Concentration	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg
1 mM	2.130 mL	10.65 mL	21.30 mL
5 mM	0.426 mL	2.13 mL	4.26 mL
10 mM	0.213 mL	1.065 mL	2.13 mL

Signaling Pathway

Awl-II-38.3 primarily acts by inhibiting the kinase activity of the EphA3 receptor, a member of the Eph receptor tyrosine kinase family. Eph receptors and their ephrin ligands are key regulators of various physiological and pathological processes, including axon guidance, cell migration, and cancer development.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of EphA3 and the inhibitory action of **Awl-II-38.3**.

Experimental Workflow: Cell-Based Kinase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of **Awl-II-38.3** on EphA3 phosphorylation in a cell-based assay.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a cell-based EphA3 inhibition assay.

Protocol:

- Cell Culture: Culture cells known to express EphA3 (e.g., engineered cell lines or specific cancer cell lines) in appropriate growth medium.
- Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluence at the time of the experiment.
- Serum Starvation: Once the cells have adhered, replace the growth medium with a serum-free or low-serum medium and incubate for a period of 4-24 hours. This step reduces basal

receptor tyrosine kinase activity.

- Inhibitor Pre-treatment: Prepare serial dilutions of the **Awl-II-38.3** stock solution in serum-free medium to achieve the desired final concentrations. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest **Awl-II-38.3** concentration). Remove the starvation medium from the cells and add the medium containing **Awl-II-38.3** or the vehicle control. Incubate for 1-2 hours.
- Ligand Stimulation: Prepare the Ephrin-A ligand (e.g., ephrin-A1-Fc or ephrin-A5-Fc) at the desired final concentration in serum-free medium. Add the ligand to the appropriate wells to stimulate EphA3 phosphorylation. It is also advisable to have an unstimulated control. Incubate for the recommended time (typically 15-30 minutes).
- Cell Lysis: After stimulation, place the plate on ice and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- Analysis: Analyze the level of EphA3 phosphorylation. This can be done by various methods, such as:
 - Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated EphA3 and total EphA3.
 - ELISA: Use a phospho-specific ELISA kit to quantify the amount of phosphorylated EphA3 in the cell lysates.

In Vivo Formulation

For in vivo studies, **Awl-II-38.3** can be formulated for oral administration. A common formulation involves creating a homogeneous suspension in 0.5% CMC-Na.^[3] Another suggested formulation for a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, where the solvents are added sequentially.^[8] It is recommended to test the formulation on a small scale first.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AWL-II-38.3 | EphA3 Inhibitor | TargetMol [targetmol.com]
- 4. tebubio.com [tebubio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. m.elisa-research.com [m.elisa-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Awl-II-38.3 solubility and preparation of stock solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1263582#awl-ii-38-3-solubility-and-preparation-of-stock-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com